Acetic acid;2,4,6-trimethylpyridine
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Overview
Description
Acetic acid;2,4,6-trimethylpyridine: is a compound that combines acetic acid and 2,4,6-trimethylpyridine. Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, widely known for its use in vinegar. 2,4,6-trimethylpyridine, also known as collidine, is a derivative of pyridine with three methyl groups attached to the 2nd, 4th, and 6th positions of the pyridine ring. This combination results in a compound with unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: The synthesis of 2,4,6-trimethylpyridine typically involves the alkylation of pyridine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production: Industrially, 2,4,6-trimethylpyridine can be produced through the catalytic alkylation of pyridine with methanol over a solid acid catalyst. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,4,6-trimethylpyridine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert 2,4,6-trimethylpyridine to its corresponding reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups on 2,4,6-trimethylpyridine can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Oxidized derivatives such as 2,4,6-trimethylpyridine N-oxide.
Reduction: Reduced forms like 2,4,6-trimethylpiperidine.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Solvent: It serves as a solvent in organic synthesis due to its ability to dissolve a wide range of compounds.
Biology and Medicine:
Drug Development: The compound is investigated for its potential use in drug development, particularly as a building block for designing new pharmaceuticals.
Industry:
Polymer Production: It is used in the production of polymers and resins, where it acts as a stabilizer and modifier.
Analytical Chemistry: 2,4,6-trimethylpyridine is employed as a standard in chromatographic analysis due to its well-defined properties.
Mechanism of Action
The mechanism of action of 2,4,6-trimethylpyridine involves its interaction with various molecular targets and pathways. As a ligand, it can coordinate with metal ions to form complexes that exhibit catalytic activity. The presence of methyl groups enhances its electron-donating ability, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Pyridine: The parent compound of 2,4,6-trimethylpyridine, pyridine lacks the methyl groups and has different chemical properties.
2,3,5-Trimethylpyridine: Another derivative of pyridine with methyl groups at different positions, resulting in distinct reactivity and applications.
Uniqueness:
Properties
CAS No. |
89937-10-0 |
---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
acetic acid;2,4,6-trimethylpyridine |
InChI |
InChI=1S/C8H11N.C2H4O2/c1-6-4-7(2)9-8(3)5-6;1-2(3)4/h4-5H,1-3H3;1H3,(H,3,4) |
InChI Key |
UIFJSCGQCKCYJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)C)C.CC(=O)O |
Origin of Product |
United States |
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